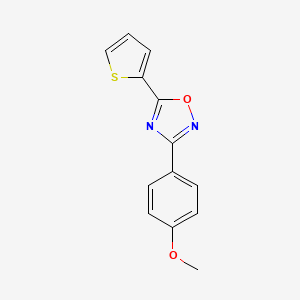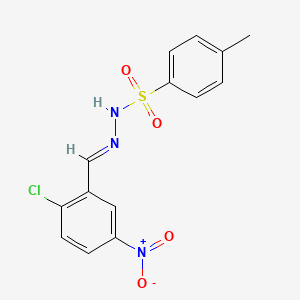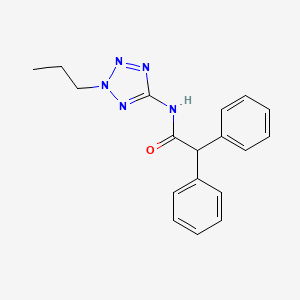![molecular formula C17H20N2O2 B5721554 7-ethyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B5721554.png)
7-ethyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-ethyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-3-carbaldehyde is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as EPEIC and has been synthesized using various methods. EPEIC has shown promising results in various scientific studies, and its mechanism of action, biochemical, and physiological effects have been extensively investigated.
作用机制
The mechanism of action of EPEIC is not fully understood. However, it has been suggested that EPEIC may act as an agonist for the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in various cellular processes, including calcium signaling, oxidative stress, and apoptosis. Activation of the sigma-1 receptor has been shown to have neuroprotective and anti-inflammatory effects.
Biochemical and Physiological Effects:
EPEIC has been shown to have various biochemical and physiological effects. In vitro studies have shown that EPEIC can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. EPEIC has also been shown to have analgesic effects in animal models of pain. In addition, EPEIC has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the advantages of EPEIC is its high purity and stability, which makes it suitable for use in various lab experiments. EPEIC is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of EPEIC is its limited solubility in water, which can make it difficult to use in some experiments.
未来方向
There are several future directions for research on EPEIC. One direction is to investigate its potential as a lead compound for the development of new drugs for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to investigate its potential as an analgesic and anti-inflammatory agent. Finally, further studies are needed to fully understand the mechanism of action of EPEIC and its potential effects on various cellular processes.
合成方法
EPEIC can be synthesized using various methods, including the Vilsmeier-Haack reaction and the Friedel-Crafts reaction. The Vilsmeier-Haack reaction involves the reaction of indole-3-carbaldehyde with N,N-dimethylformamide and phosphorus oxychloride, followed by the addition of pyrrolidine. The Friedel-Crafts reaction involves the reaction of indole-3-carbaldehyde with acetyl chloride and aluminum chloride, followed by the addition of pyrrolidine. Both methods have been used to synthesize EPEIC with high yields and purity.
科学研究应用
EPEIC has shown potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, EPEIC has been investigated as a potential neuroprotective agent. In pharmacology, EPEIC has been studied for its potential anti-inflammatory and analgesic effects. In medicinal chemistry, EPEIC has been investigated for its potential as a lead compound for the development of new drugs.
属性
IUPAC Name |
7-ethyl-1-(2-oxo-2-pyrrolidin-1-ylethyl)indole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-2-13-6-5-7-15-14(12-20)10-19(17(13)15)11-16(21)18-8-3-4-9-18/h5-7,10,12H,2-4,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDSUPLICUXDHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2CC(=O)N3CCCC3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Ethyl-1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indole-3-carbaldehyde | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2,3-dihydro-1H-indol-1-yl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5721472.png)
![4-methyl-N'-[(2-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5721493.png)
![2-methyl-N-{4-[N-(3-nitrobenzoyl)ethanehydrazonoyl]phenyl}-3-furamide](/img/structure/B5721504.png)
![2-(4-bromophenoxy)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B5721508.png)
![2-fluoro-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5721511.png)

![N-(4-methoxyphenyl)-5,6-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B5721524.png)

![6-(2,6-dimethoxyphenyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5721536.png)



![1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B5721568.png)
